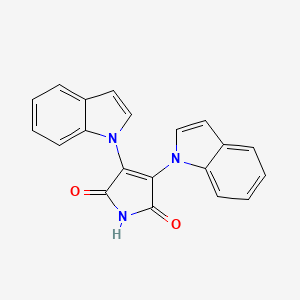
3,4-Di(indol-1-yl)pyrrole-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Di(indol-1-yl)pyrrole-2,5-dione is a heterocyclic compound that features two indole groups attached to a pyrrole-2,5-dione core. Indole derivatives are known for their significant biological activities and are widely present in natural products and pharmaceuticals
Métodos De Preparación
The synthesis of 3,4-Di(indol-1-yl)pyrrole-2,5-dione typically involves a three-step reaction sequence: amidation, nucleophilic substitution, and cyclization . The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may involve scaling up these reactions while ensuring the purity and yield of the compound.
Análisis De Reacciones Químicas
3,4-Di(indol-1-yl)pyrrole-2,5-dione undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce the compound.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole groups, which are rich in π-electrons.
Common reagents and conditions used in these reactions include strong acids or bases, organic solvents, and specific catalysts. The major products formed depend on the type of reaction and the reagents used.
Aplicaciones Científicas De Investigación
3,4-Di(indol-1-yl)pyrrole-2,5-dione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Industry: The compound’s unique structure makes it valuable in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3,4-Di(indol-1-yl)pyrrole-2,5-dione involves its interaction with specific molecular targets, such as protein kinase C. By inhibiting this enzyme, the compound can modulate various cellular processes, including cell proliferation, secretion, and gene expression . The pathways involved often include phosphorylation of proteins on serine or threonine residues, which alters their activity and function.
Comparación Con Compuestos Similares
3,4-Di(indol-1-yl)pyrrole-2,5-dione can be compared with other similar compounds, such as:
3,4-Di(indol-3-yl)pyrrole-2,5-dione: This compound has a similar structure but differs in the position of the indole groups.
3,4-Di(1H-indol-3-yl)-1-methyl-1H-pyrrole-2,5-dione: This variant includes a methyl group, which can affect its chemical properties and biological activity.
The uniqueness of this compound lies in its specific arrangement of indole groups and its potent biological activities, making it a valuable compound for research and development.
Propiedades
Número CAS |
570431-92-4 |
|---|---|
Fórmula molecular |
C20H13N3O2 |
Peso molecular |
327.3 g/mol |
Nombre IUPAC |
3,4-di(indol-1-yl)pyrrole-2,5-dione |
InChI |
InChI=1S/C20H13N3O2/c24-19-17(22-11-9-13-5-1-3-7-15(13)22)18(20(25)21-19)23-12-10-14-6-2-4-8-16(14)23/h1-12H,(H,21,24,25) |
Clave InChI |
CDXNZQYZADSNCP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CN2C3=C(C(=O)NC3=O)N4C=CC5=CC=CC=C54 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N,N-Dimethyl[4-(3-methylphenyl)-5-(2-methyl-4-pyridyl)-1,3-thiazol-2-YL]amine](/img/structure/B14240481.png)
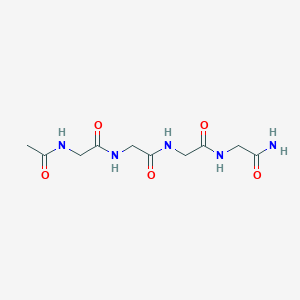
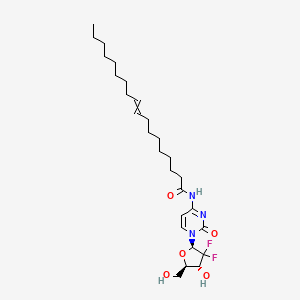

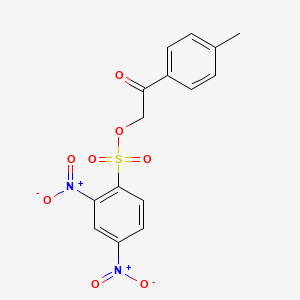
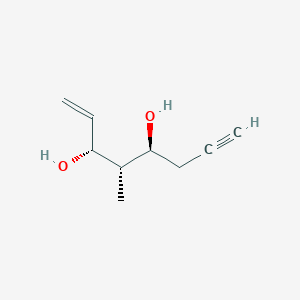
![1-Phenyl-4-[4-(3-phenyl-1,2-oxazol-5-yl)butyl]piperazine](/img/structure/B14240515.png)
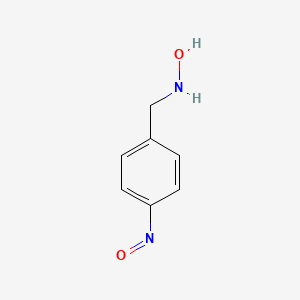
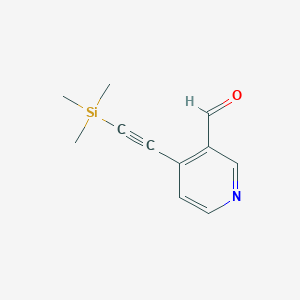
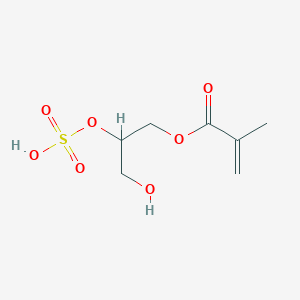
![Piperazine, 1-[bis(3-fluorophenyl)methyl]-](/img/structure/B14240528.png)
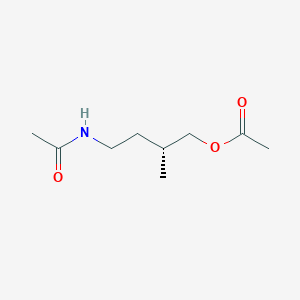
![2-Methyl-5-[5-(trimethylstannyl)-1,3-thiazol-2-yl]-2H-tetrazole](/img/structure/B14240543.png)
![N-[4-[4-(3-Chlorophenyl)-2-(4-methylsulfonylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]acetamide](/img/structure/B14240548.png)
